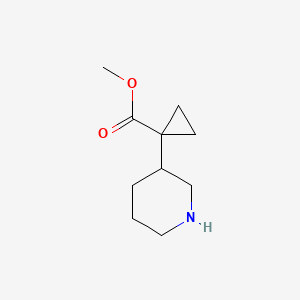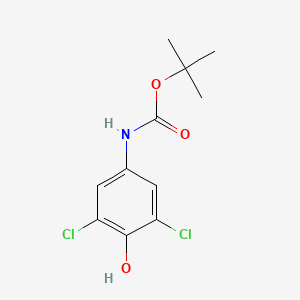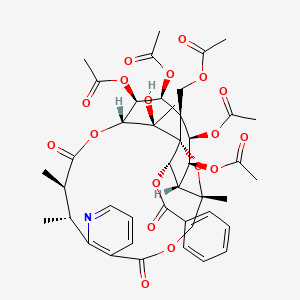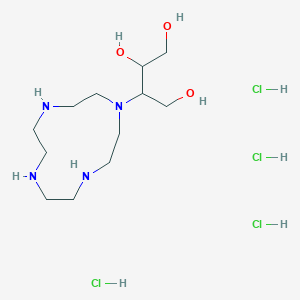
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde
Vue d'ensemble
Description
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FHNA, and it has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of FHNA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FHNA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell differentiation. FHNA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
FHNA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of amyloid-beta peptide accumulation in the brain, and the induction of apoptosis. FHNA has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FHNA in lab experiments is its high purity and stability. FHNA is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using FHNA in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on FHNA. One potential direction is to further investigate its potential applications in cancer research and drug development. Another potential direction is to study its potential applications in neuroscience, particularly in Alzheimer's disease. Additionally, there is a need for further research on the mechanism of action of FHNA and its potential side effects.
Conclusion:
In conclusion, FHNA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of FHNA involves the reaction of 1-naphthol with 2-naphthaldehyde in the presence of a catalyst. FHNA has been extensively studied for its potential applications in cancer research, neuroscience, and drug development. The mechanism of action of FHNA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FHNA has various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of amyloid-beta peptide accumulation in the brain, and the induction of apoptosis. FHNA has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Applications De Recherche Scientifique
FHNA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, FHNA has been shown to inhibit the growth of cancer cells and induce apoptosis. FHNA has also been studied for its potential applications in Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta peptides in the brain. In addition, FHNA has been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
4-(3-formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-12,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENRDANQMQOFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazolo[1,5-a]pyridin-7-amine](/img/structure/B3243227.png)
![4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3243235.png)










